N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzo[b]thiophene moiety, a fluorophenoxy group, and an acetamide linkage, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
The compound’s interaction with the 5-HT1A serotonin receptors implicates it in the serotonin system . This system has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The compound’s action on the 5-HT1A serotonin receptors can result in a variety of effects, depending on the specific context and environment. For instance, it could potentially influence behaviors and physiological functions regulated by these receptors, such as mood, appetite, and sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the propan-2-yl group: This step may involve alkylation reactions using appropriate alkyl halides.
Attachment of the fluorophenoxy group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This step typically involves amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzo[b]thiophene moiety or the propan-2-yl group.
Reduction: This reaction can reduce functional groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzo[b]thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chlorophenoxy)acetamide
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c1-13(10-14-12-24-18-9-5-2-6-15(14)18)21-19(22)11-23-17-8-4-3-7-16(17)20/h2-9,12-13H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJHKLCHIALUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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